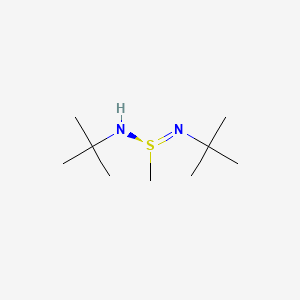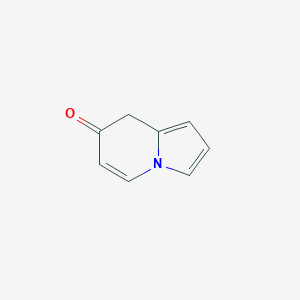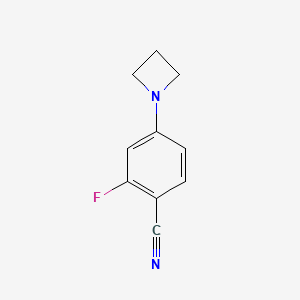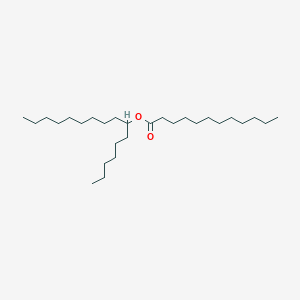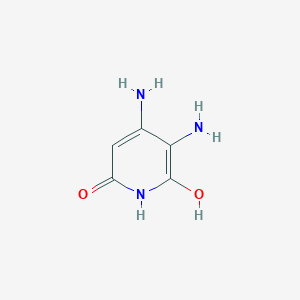
4,5-diamino-6-hydroxy-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-6-hydroxy-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C₅H₇N₃O₂. It is characterized by the presence of amino groups at positions 4 and 5, a hydroxyl group at position 6, and a pyridinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-6-hydroxy-1H-pyridin-2-one can be achieved through several methods. One common approach involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized to achieve a high yield, often exceeding 90%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic hydrogenation and other standard organic synthesis techniques are likely employed to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diamino-6-hydroxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can modify the amino and hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted pyridinone derivatives.
Applications De Recherche Scientifique
4,5-Diamino-6-hydroxy-1H-pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4,5-diamino-6-hydroxy-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dihydroxy-3,4-diaminopyridine
- 2,6-Dihydroxy-4,5-diaminopyridine
- 4,5-Diamino-6-hydroxypyrimidine
Uniqueness
4,5-Diamino-6-hydroxy-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
251450-62-1 |
|---|---|
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
4,5-diamino-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H7N3O2/c6-2-1-3(9)8-5(10)4(2)7/h1H,7H2,(H4,6,8,9,10) |
Clé InChI |
ZZBDRINEAAEJLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(NC1=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
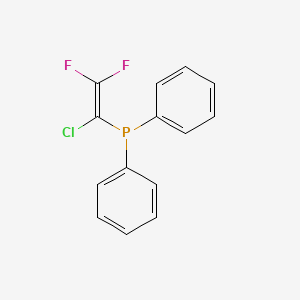
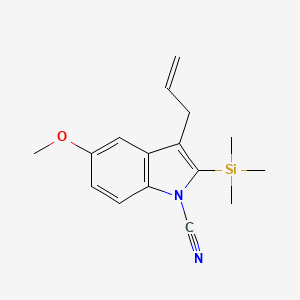
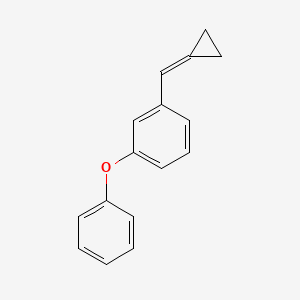

![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
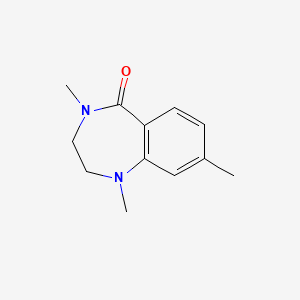

![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
